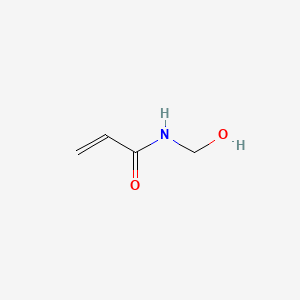

N-(Hydroxymethyl)acrylamide

Cat. No. B1198764

:

924-42-5

M. Wt: 101.1 g/mol

InChI Key: CNCOEDDPFOAUMB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04699965

Procedure details

Approximately equimolar amounts of N-(2-hydroxyethyl phthalimide (about 5 molar percent excess) and dried IBMA were mixed together in a reaction flask with 0.5 weight percent toluene sulfonic acid, based on the weight of IBMA, and 200 ppm MEHQ added. The nearly dry blend was stirred and heated using an external oil bath. When the temperature reached 65° C., a rapid reaction ensued and the reaction mixture partially liquified. After a short period of time, the reaction rate (as evidenced by the isobutyl alcohol removal) almost stopped, and the reaction mixture solidified. The reaction mixture was then rapidly heated to about 120° C., and the reaction again proceeded vigorously, going to near quantitative yields in a few more minutes. The product was a clear, low viscosity liquid at 120° C. which solidified at about 65° C. to a waxy, opaque white solid which was found to be readily soluble in acrylonitrile. The product was the 2-hydroxyethyl phthalimide ether of N-(hydroxymethyl) acrylamide.

Name

2-hydroxyethyl phthalimide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

2-hydroxyethyl phthalimide ether

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

OCC[C:4]1[CH:14]=[CH:13][CH:12]=[C:6]2[C:7]([NH:9][C:10](=[O:11])[C:5]=12)=[O:8].[CH3:15][C:16](C(OC1[C@@]2(C)C(C)(C)[C@H](CC2)C1)=O)=C.C1(C)C(S(O)(=O)=O)=CC=CC=1.COC1C=CC(O)=CC=1.[OH:51][CH2:52][NH:53][C:54](=[O:57])[CH:55]=[CH2:56]>C(#N)C=C>[C:7]1(=[O:8])[N:9]([CH2:15][CH2:16][O:51][CH2:52][NH:53][C:54](=[O:57])[CH:55]=[CH2:56])[C:10](=[O:11])[C:5]2=[CH:4][CH:14]=[CH:13][CH:12]=[C:6]12

|

Inputs

Step One

|

Name

|

2-hydroxyethyl phthalimide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OCCC1=C2C(C(=O)NC2=O)=CC=C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=C)C(=O)OC1C[C@H]2CC[C@@]1(C2(C)C)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=1(C(=CC=CC1)S(=O)(=O)O)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=C)C(=O)OC1C[C@H]2CC[C@@]1(C2(C)C)C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC=C(C=C1)O

|

Step Four

[Compound]

|

Name

|

2-hydroxyethyl phthalimide ether

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OCNC(C=C)=O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C=C)#N

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

120 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The nearly dry blend was stirred

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reached 65° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a rapid reaction

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After a short period of time

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction rate (as evidenced by the isobutyl alcohol removal)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to near quantitative yields in a few more minutes

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 120° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

solidified at about 65° C. to a waxy, opaque white solid which

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1(C=2C(C(N1CCOCNC(C=C)=O)=O)=CC=CC2)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |